molecular formula C23H23N3O7S B3633337 4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE

Cat. No.: B3633337
M. Wt: 485.5 g/mol
InChI Key: HASVFQXYSHOPKC-UHFFFAOYSA-N
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Description

4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE: is a complex organic compound with a molecular formula of C19H21N3O7S. This compound is known for its unique chemical structure, which includes methoxy, nitro, and sulfonyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the nitration of 4,5-dimethoxybenzaldehyde to form 4,5-dimethoxy-2-nitrobenzaldehyde. This intermediate is then subjected to a series of reactions, including sulfonation and amination, to introduce the phenethylamino and sulfonyl groups .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy groups can result in various alkylated products .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a reagent for various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable for developing new synthetic methodologies.

Biology: In biological research, 4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE is studied for its potential biological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, providing insights into biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is beneficial.

Industry: In the industrial sector, this compound is used as an intermediate in the production of pharmaceuticals and other fine chemicals. Its versatility in chemical reactions makes it a valuable building block for various industrial processes.

Mechanism of Action

The mechanism of action of 4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4,5-DIMETHOXY-2-NITRO-N-{4-[(PHENETHYLAMINO)SULFONYL]PHENYL}BENZAMIDE stands out due to its unique combination of functional groups. The presence of both methoxy and nitro groups, along with the phenethylamino sulfonyl moiety, provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

4,5-dimethoxy-2-nitro-N-[4-(2-phenylethylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O7S/c1-32-21-14-19(20(26(28)29)15-22(21)33-2)23(27)25-17-8-10-18(11-9-17)34(30,31)24-13-12-16-6-4-3-5-7-16/h3-11,14-15,24H,12-13H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASVFQXYSHOPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NCCC3=CC=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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